molecular formula C10H11FN2O B1469086 1-(3-Fluorobenzoyl)azetidin-3-amine CAS No. 1340435-96-2

1-(3-Fluorobenzoyl)azetidin-3-amine

Cat. No.: B1469086
CAS No.: 1340435-96-2
M. Wt: 194.21 g/mol
InChI Key: VOIFSIPWSUZTBX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(3-Fluorobenzoyl)azetidin-3-amine is not explicitly provided in the available literature .

Scientific Research Applications

Azetidine Chemistry and Reactions

The chemistry of azetidines, including derivatives similar to 1-(3-Fluorobenzoyl)azetidin-3-amine, is a well-explored area. Azetidines, like 3-amino and 3-mercapto-azetidine derivatives, can be prepared from reactions involving tosylates with ammonia, primary, and secondary amines, and mercaptans. These reactions highlight the versatility of azetidine derivatives in synthesizing amino and mercapto groups, which are crucial in medicinal chemistry and drug design (Chen, Kato, & Ohta, 1968).

Antibacterial Applications

Azetidinylquinolones, specifically 7-azetidinylquinolones, have shown significant antibacterial properties. These compounds, including derivatives with 3-amino-2-methyl-1-azetidinyl moieties, were synthesized to determine the effects of chirality on potency and in vivo efficacy. The structure-activity relationship studies indicate that the stereochemistry at the azetidine moieties is crucial for antibacterial activity, demonstrating the potential of azetidine derivatives in developing new antibacterial agents (Frigola et al., 1995).

Synthetic Applications

Azetidine derivatives are powerful reactants for synthesizing amino acid derivatives, showcasing their importance in peptide and natural product synthesis. The study demonstrates the high enantioselectivity and general applicability of chiral donor–acceptor azetines in forming bonds with nitrogen and oxygen nucleophiles to create amino acid derivatives. This highlights the potential of azetidine derivatives in synthesizing complex organic molecules and their application in chemistry and biology (Marichev et al., 2019).

Fluorophore Stability Enhancement

Azetidinyl substitution on nonconventional coumarin-based dyes has been explored to improve photostability and fluorescent properties. This research provides insights into the design of novel fluorophores operating in the far-red/NIR region, demonstrating the role of azetidine derivatives in enhancing photostability without significantly altering fluorescent quantum yields in aqueous media. It underscores the potential of azetidine derivatives in the development of advanced imaging and diagnostic tools (Gandioso et al., 2018).

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzoyl)azetidin-3-amine is not explicitly mentioned in the available literature .

Safety and Hazards

The safety and hazards of 1-(3-Fluorobenzoyl)azetidin-3-amine are not explicitly mentioned in the available literature .

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-8-3-1-2-7(4-8)10(14)13-5-9(12)6-13/h1-4,9H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIFSIPWSUZTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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